molecular formula C32H56Cl2Ir2-2 B576695 Chlorobis(cyclooctene)iridium(I)dimer CAS No. 12246-51-4

Chlorobis(cyclooctene)iridium(I)dimer

Cat. No. B576695
CAS RN: 12246-51-4
M. Wt: 896.134
InChI Key: CJJIQMGSHWWMCK-XFCUKONHSA-L
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Description

Chlorobis(cyclooctene)iridium(I)dimer, also known as Ir2Cl2(coe)4, is an organoiridium compound with the formula Ir2Cl2(C8H14)4, where C8H14 is cis-cyclooctene . It is a yellow, air-sensitive solid that is used as a precursor to many other organoiridium compounds and catalysts .


Synthesis Analysis

The compound is prepared by heating an alcohol solution of sodium hexachloroiridate with cyclooctene in ethanol .


Molecular Structure Analysis

The molecular formula of Chlorobis(cyclooctene)iridium(I)dimer is C32H56Cl2Ir2 . The molecular weight is 896.13 .


Chemical Reactions Analysis

Chlorobis(cyclooctene)iridium(I)dimer is used as a catalyst for several reactions . These include Isomerization-hydroboration reactions with nido-carboranyldiphosphine as a stabilizing ligand, Hydrogen peroxide oxidation of hydroxamic acids and their subsequent hetero Diels-Alder cycloaddition reactions, and Immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions .


Physical And Chemical Properties Analysis

Chlorobis(cyclooctene)iridium(I)dimer is a solid at 20°C . It is air-sensitive and should be stored under inert gas . The melting point is 160-165°C (dec.) .

Scientific Research Applications

  • Polymerization Catalyst : Chlorobis(cyclooctene)iridium(I) dimer is utilized in the polymerization of various cycloolefins, such as norbornene, cyclopentene, and cyclooctene. It acts as a catalyst in these reactions, although its activity varies depending on the specific olefin used (Porri, Rossi, Diversi, & Lucherini, 1974).

  • Catalysis in Oxygen-Evolution Reactions : The compound has been explored as a precatalyst in oxygen-evolution reactions, particularly in conjunction with cerium(IV) ammonium nitrate. It is believed to form an iridium-oxide-based catalyst during the reaction, which is critical in the oxygen-evolution process (Madadkhani, Allakhverdiev, & Najafpour, 2020).

  • Formation of Mixed Ethylenetetrafluoroethylene Complexes : This compound can react with C2F4 to yield mixed ethylenetetrafluoroethylene complexes. These complexes are significant for their potential in creating materials with novel properties, as the ethylene ligand can be substituted with different alkenes, including cyclooctene (van Gaal & van der Ent, 1973).

  • Synthesis of Mono- and Bis(iminoxolene)iridium Complexes : Chlorobis(cyclooctene)iridium(I) dimer is used in the synthesis of mono- and bis-iminoxolene iridium complexes. These complexes exhibit strong, covalent π bonding between the metal and the iminoxolene ligands, important for their chemical and physical properties (Do & Brown, 2022).

  • Organic Light-Emitting Diodes (OLEDs) : Formyl-substituted chloro-bridged iridium(III) dimers, related to chlorobis(cyclooctene)iridium(I), show potential as solid-state emitters in OLEDs. These compounds have demonstrated encouraging results in terms of emission and efficiency (Wong, Xie, Tourbillon, Sandroni, Cordes, Slawin, Samuel, & Zysman‐Colman, 2015).

  • Microwave-Accelerated Synthesis : Microwave irradiation has been used to accelerate the preparation of chloro-bridged iridium(III) dimers, indicating its utility in the efficient synthesis of iridium-based materials. This method simplifies the isolation of these compounds and is significant for advancing organometallic chemistry (Orwat, Oh, Zaranek, Kubicki, Januszewski, & Kownacki, 2020).

Safety And Hazards

Chlorobis(cyclooctene)iridium(I)dimer can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn .

Future Directions

As a catalyst, Chlorobis(cyclooctene)iridium(I)dimer has potential for use in a variety of chemical reactions . Its use in future research and development will likely continue to expand as new applications are discovered.

properties

IUPAC Name

cyclooctene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIQMGSHWWMCK-XFCUKONHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045899
Record name Chlorobis(cyclooctene)iridium dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobis(cyclooctene)iridium(I) dimer

CAS RN

12246-51-4
Record name Chlorobis(cyclooctene)iridium dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis((µ-chloro)bis(cyclooctene)iridium)
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Citations

For This Compound
31
Citations
S Madadkhani, SI Allakhverdiev… - New Journal of …, 2020 - pubs.rsc.org
In this study, a chlorobis(cyclooctene)iridium(I) dimer (complex 1) with a simple hydrocarbon-based ligand is investigated as a precatalyst for the oxygen-evolution reaction in the …
Number of citations: 5 pubs.rsc.org
HLM Van Gaal, A Van der Ent - Inorganica Chimica Acta, 1973 - Elsevier
The chlorobis(ethylene)iridium(I) dimer, [IrCl(C 2 H 4 ) 2 ] 2 and acetylacetonatobis(ethylene)iridium(I), Ir(acac)(C 2 H 4 ) 2 , react with C 2 F 4 to give mixed ethylenetetrafluoroethylene …
Number of citations: 24 www.sciencedirect.com
Y Hashikawa, Y Murata - ACS omega, 2021 - ACS Publications
We showcase efficient synthetic protocols of cyclopentadienyl metal dicarbonyl, CpM(CO) 2 (M = Rh and Ir). Reflecting the relativistic effect, the 1 H and 13 C signals of the Cp ring in …
Number of citations: 2 pubs.acs.org
CMA McQueen - 2013 - openresearch-repository.anu.edu.au
This thesis describes investigations into unconventional pincer systems incorporating non-classical central donor groups. Direct reaction of 1,3-bis(diphenylphosphinomethyl)-2,3-…
Z Zhang, T Koide, Z Zhou, H Shimakoshi… - Journal of Porphyrins …, 2022 - World Scientific
The electrochemical properties of β -octaethylporphycene iridium complex (Ir-OEPo) were determined. Based on the electro-spectro measurement results, the reduction of Ir-OEPo did …
Number of citations: 3 www.worldscientific.com
Z Zhang, DS Zijlstra, CW Lahive, PJ Deuss - Green Chemistry, 2020 - pubs.rsc.org
The valorization of lignin, consisting of various phenylpropanoids building blocks, is hampered by its highly functionalized nature. The absence of the γ-carbinol group in an unnatural …
Number of citations: 19 pubs.rsc.org
JL Burkett - 2010 - search.proquest.com
In my time as a graduate student at Purdue University, I have worked in two different research groups. The research projects I worked on in the first group (Dr. Jon Wilker’s group) …
Number of citations: 2 search.proquest.com
BM Hunter, NB Thompson, AM Müller, GR Rossman… - Joule, 2018 - cell.com
We report in situ spectroscopic measurements in nonaqueous media designed to trap an exceptionally strong oxidant generated electrochemically from an iron-containing nickel …
Number of citations: 151 www.cell.com
US Dakarapu - 2015 - search.proquest.com
Homologation of esters to α, β-unsaturated esters is a useful transformation in organic synthesis. We have developed a new approach for the Ir-catalyzed reductive Horner-Wadsworth-…
Number of citations: 2 search.proquest.com
L Adduci - 2014 - cdr.lib.unc.edu
Transformations of naturally abundant carbohydrates offer the potential to generate valuable chemicals from inexpensive chiral materials. Initial work described herein focuses on the …
Number of citations: 2 cdr.lib.unc.edu

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